molecular formula C9H12N2O3 B1430093 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid CAS No. 1428233-75-3

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No. B1430093
M. Wt: 196.2 g/mol
InChI Key: YPKVOUVLSOOEMH-UHFFFAOYSA-N
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Description

The compound “6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid” is a derivative of the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds . It has a molecular weight of 196.21 .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H NMR and 13C NMR .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 1,2-oxazines and related compounds, such as the one , involves the dehydration of dihydro-oxazines obtained from the cyclization of acyl-nitrosopentenones. These processes highlight the importance of oxazinium salts as electrophiles in synthesizing heterocyclic compounds (Sainsbury, 1991). The preparation and reactivity of pyrazole carboxylic acid derivatives underscore their significance in producing biologically active compounds with a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties (Cetin, 2020).

Biological Applications

Pyrazole derivatives, closely related to the compound of interest, are recognized for their broad biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, highlighting the role of pyrazole moieties as pharmacophores in drug discovery (Dar & Shamsuzzaman, 2015). The synthesis and biological activity of azolylthioacetic acids, which involve reactions of azoles with haloacetic acids, reveal diverse biological effects such as antioxidant, hypoglycemic, and antimicrobial activities, suggesting a promising avenue for new bioactive compound discovery (Chornous et al., 2016).

Novel Heterocyclic Synthesis

Research into novel functionalized heteroaromatic compounds, including the unexpected synthesis pathways and new rearrangements, contributes to the development of new methods for creating heterocyclic compounds. This work has led to the discovery of new structures and the correction of previously misassigned molecular structures, enriching the field of organic chemistry and offering new insights for drug development (Moustafa et al., 2017).

Safety And Hazards

According to the available resources, this compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2)4-11-7(14-5-9)6(3-10-11)8(12)13/h3H,4-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKVOUVLSOOEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)C(=O)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 3
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 4
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 5
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Reactant of Route 6
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

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